

Section 1: Molecular Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 5-Bromo-2-butoxybenzaldehyde

Cat. No.: B112714

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5-Bromo-2-butoxybenzaldehyde is a disubstituted benzaldehyde derivative. The presence of three key functional groups—the aldehyde, the butoxy ether, and the aryl bromide—makes it a versatile building block in organic synthesis.[1] The electron-donating butoxy group activates the aromatic ring, while the bromine atom and the aldehyde provide orthogonal reactive handles for constructing complex molecular architectures.[2]

Its core identifiers and physical properties are summarized below. It is important to note that while some specific physical constants like melting and boiling points are not widely reported in the literature, data from close structural analogs provide a reliable estimation.

Table 1: Physicochemical Properties of **5-Bromo-2-butoxybenzaldehyde**

Property	Value	Reference(s)
CAS Number	515148-88-6	[3][4]
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[3][5]
Molecular Weight	257.12 g/mol	[4][5]
Appearance	Solid	[3]
Purity	Typically ≥95%	[3][5]
Synonyms	5-Bromo-2-n-butoxybenzaldehyde	[3][4]

| Boiling Point (Analog)| ~281-285 °C (for 2- and 4-butoxybenzaldehyde) |[6][7] |

Section 2: Synthesis and Purification

The synthesis of **5-Bromo-2-butoxybenzaldehyde** is not extensively detailed in peer-reviewed literature; however, a robust synthetic route can be reliably designed based on fundamental principles of electrophilic aromatic substitution. The precursor, 2-butoxybenzaldehyde, possesses a strongly activating alkoxy group, which directs electrophiles to the ortho and para positions. As the ortho position is sterically hindered by the butoxy group, bromination is highly favored at the para position (C5).

Expertise & Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Unlike harsher reagents like liquid bromine (Br_2), NBS is a solid that is safer to handle and provides a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions. Acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the polarization of the N-Br bond in NBS, enhancing its electrophilicity.

Proposed Synthetic Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and a standard purification method to ensure the final product's identity and purity.

Step 1: Reaction Setup

- To a solution of 2-butoxybenzaldehyde (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
- The addition is done in portions to control the reaction exotherm.
- Stir the resulting mixture vigorously at room temperature.

Step 2: Reaction Monitoring

- Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

- The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

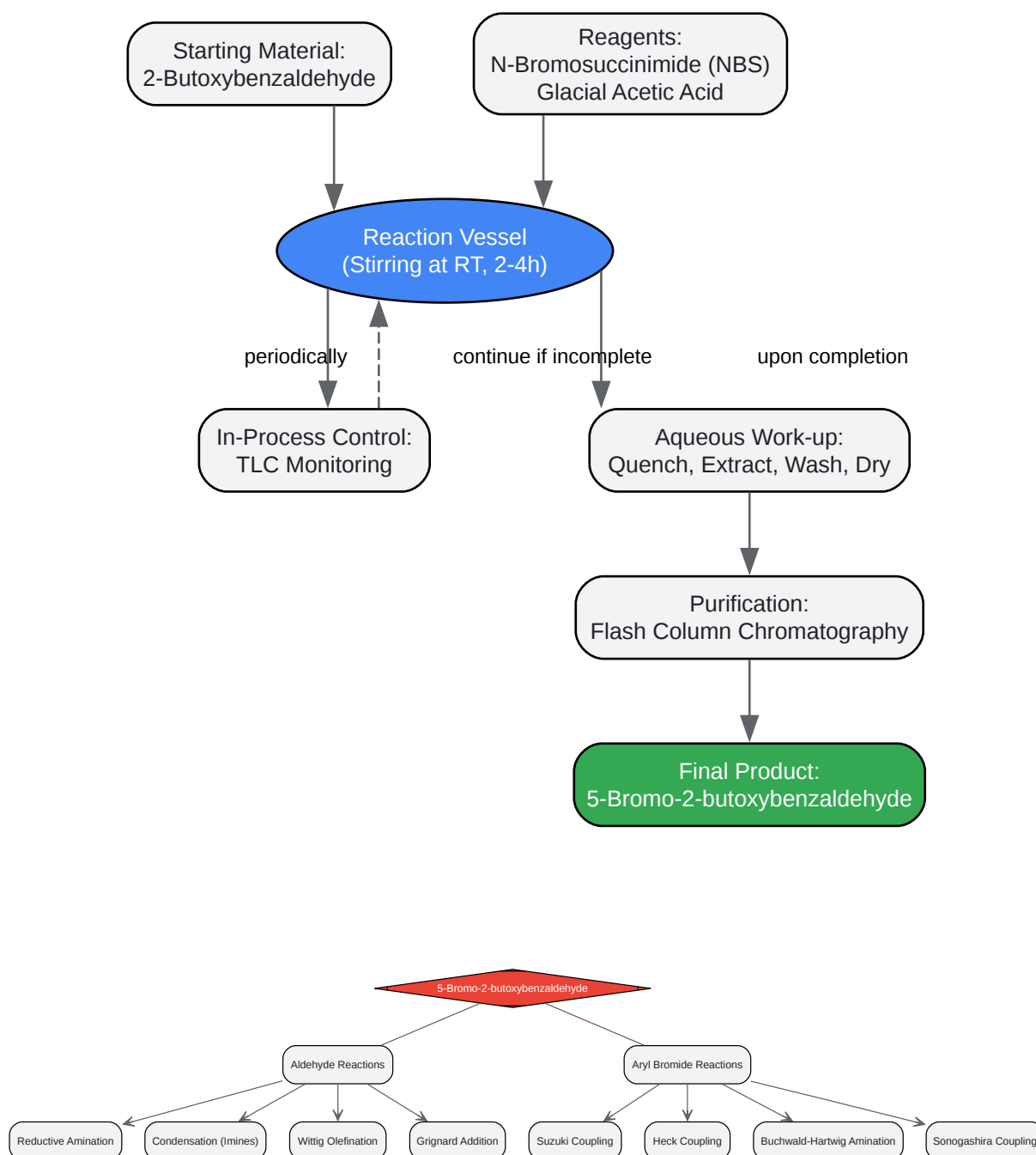
Step 3: Work-up

- Once the reaction is complete, pour the mixture into a beaker of ice-water. This quenches the reaction and precipitates the crude product.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
- Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize acetic acid), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

- Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield **5-Bromo-2-butoxybenzaldehyde** as a solid.^[3]

Experimental Workflow Diagram



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Caption: Key reaction pathways for **5-Bromo-2-butoxybenzaldehyde**.

Section 5: Safety and Handling

Trustworthiness: While a specific Safety Data Sheet (SDS) for **5-Bromo-2-butoxybenzaldehyde** is not universally available, a reliable hazard assessment can be made from SDS documentation for closely related compounds like 5-bromo-2-methoxybenzaldehyde and other halogenated benzaldehydes. [8][9]

- Hazard Identification: Based on analogs, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation. [9][10]* Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood. [8] * Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields or goggles, and a lab coat. [11] * Avoid breathing dust/fumes. Wash hands thoroughly after handling. * Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][11] * Keep away from incompatible materials such as strong oxidizing agents. [8] Disclaimer: This information is based on analogous structures. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

5-Bromo-2-butoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites—the aldehyde and the aryl bromide—allow for a diverse range of chemical transformations in a controlled and predictable manner. Understanding its physicochemical properties, synthetic route, spectral characteristics, and reactivity profile enables scientists to effectively incorporate this building block into the design and synthesis of novel, high-value compounds.

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